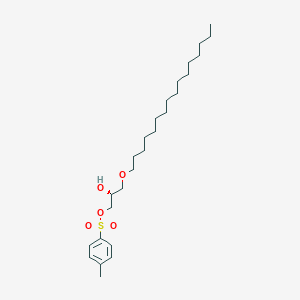

(R)-1-O-Hexadecyl-3-(p-toluenesulfonyl)-glycerol

Description

(R)-1-O-Hexadecyl-3-(p-toluenesulfonyl)-glycerol is a synthetic glycerol derivative featuring a hexadecyl ether group at the sn-1 position and a p-toluenesulfonyl (tosyl) group at the sn-3 position. The tosyl group acts as a protective moiety or a leaving group, enabling further chemical modifications.

Properties

Molecular Formula |

C26H46O5S |

|---|---|

Molecular Weight |

470.7 g/mol |

IUPAC Name |

[(2R)-3-hexadecoxy-2-hydroxypropyl] 4-methylbenzenesulfonate |

InChI |

InChI=1S/C26H46O5S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-30-22-25(27)23-31-32(28,29)26-19-17-24(2)18-20-26/h17-20,25,27H,3-16,21-23H2,1-2H3/t25-/m1/s1 |

InChI Key |

UUEUZIPDQUXORP-RUZDIDTESA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC[C@H](COS(=O)(=O)C1=CC=C(C=C1)C)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(COS(=O)(=O)C1=CC=C(C=C1)C)O |

Origin of Product |

United States |

Preparation Methods

BF3-Catalyzed Ring-Opening Alkylation of Epoxyglycerol

The most widely cited method involves BF3·OEt2-catalyzed ring-opening of (R)-glycidol tosylate (epoxide 4) with hexadecanol (Figure 1). In anhydrous CH2Cl2, hexadecanol (3.0 g, 12.37 mmol) reacts with epoxide 4 (2.0 g, 8.76 mmol) under nitrogen, yielding 89% of this compound after recrystallization and chromatography.

Key Advantages :

- High Stereochemical Fidelity : The reaction proceeds with retention of configuration at the glycerol C2 position, critical for biological activity.

- Scalability : Gram-scale synthesis is feasible, with minimal byproduct formation.

Limitations :

Tosylated Solketal Alkylation

An alternative route employs racemic solketal tosylate (2) as the activated intermediate (Figure 2). Sodium hydride deprotonates hexadecanol, generating an alkoxide that displaces the tosylate group in solketal. Subsequent acidic deprotection (2N HCl/MeOH) removes the acetal, yielding the target compound in 60–96% overall yield.

Reaction Optimization :

- Solvent System : Toluene outperforms THF due to better alkoxide solubility.

- Temperature : Reactions proceed efficiently at 20°C, avoiding thermal degradation.

Comparative Analysis :

| Parameter | BF3 Method | Tosylated Solketal |

|---|---|---|

| Yield | 89% | 60–96% |

| Stereochemical Control | High (R) | Racemic (requires resolution) |

| Scalability | Gram-scale | Multi-gram |

Sulfonylation Strategies at the C3 Position

Direct Tosylation of 1-O-Hexadecyl-sn-Glycerol

Post-alkylation, the primary alcohol at C3 undergoes sulfonylation using p-toluenesulfonyl chloride (TsCl) in pyridine (0°C, 24 h). This step achieves near-quantitative conversion, with the tosyl group serving as a leaving group for subsequent nucleophilic displacements (e.g., phosphorylation or glycosylation).

Critical Parameters :

Protecting Group Compatibility

The 4-methoxybenzyl (PMB) group is frequently employed to protect the C2 hydroxyl during sulfonylation. PMB introduction via 4-methoxybenzyl trichloroacetimidate/La(OTf)3 in toluene ensures orthogonal protection, enabling selective deprotection under acidic conditions without affecting the tosylate.

Analytical and Purification Techniques

Chromatographic Characterization

Spectroscopic Validation

1H NMR (CDCl3) :

13C NMR :

Industrial and Environmental Considerations

Solvent Recovery Systems

Catalytic Efficiency

- BF3·OEt2 Recycling : Distillation recovers 70–80% of the catalyst, reducing costs.

Chemical Reactions Analysis

Tosyl Group Displacement Reactions

The sulfonyl moiety enables nucleophilic substitution at the sn-3 position. Key examples include:

Reaction with alkoxy/aryloxy nucleophiles

Under basic conditions (e.g., K₂CO₃/DMF), the tosyl group is displaced by alcohols or phenols to form ether derivatives. For example:

This reaction is critical for synthesizing glycolipids and phospholipid analogs .

Reaction with amines

Primary amines (e.g., ethylenediamine) replace the tosyl group to form amino-glycerol derivatives, which are intermediates in antitumor ether lipid synthesis .

Phosphorylation at the sn-3 Position

The hydroxyl group generated after tosyl displacement undergoes phosphorylation for phospholipid synthesis:

Step 1: Deprotection

Removal of the tosyl group via acid/base hydrolysis yields 1-O-hexadecyl-sn-glycerol .

Step 2: Phosphorylation

Reaction with bromoethyl dichlorophosphate followed by trimethylamine produces phosphocholine derivatives :

Glycosylation Reactions

The primary hydroxyl group at the sn-2 position participates in glycosidic bond formation:

Silver triflate-promoted glycosylation

Using thioglycosides (e.g., 2'-amino-2'-deoxy-β-d-glucopyranosyl donors) and N-iodosuccinimide, this reaction yields diglycosylated antitumor lipids :

| Glycosyl Donor | Catalyst | Product | Antitumor Activity (CC₅₀) | Source |

|---|---|---|---|---|

| 2'-Amino-2'-deoxy-β-d-glucose | AgOTf | Diglycosylated glycerol ether lipid | 17.5 µM (PC3 cells) |

Epoxide Ring-Opening Reactions

The compound serves as an intermediate in epoxide-mediated alkylation:

Epoxidation and nucleophilic opening

1-O-Hexadecyl-2,3-epoxyglycerol reacts with long-chain alcohols (e.g., octadecanol) under basic conditions to form dialkylglycerols, key precursors for platelet-activating factor (PAF) analogs :

Stability and Side Reactions

-

Hydrolysis : The tosyl group is susceptible to acidic/basic hydrolysis, necessitating anhydrous conditions during synthesis .

-

Oxidation : The hexadecyl chain may undergo peroxidation under strong oxidative conditions, requiring inert atmospheres (N₂/Ar) for long-term storage .

This compound’s versatility in nucleophilic substitutions, phosphorylation, and glycosylation makes it invaluable for synthesizing bioactive lipids, antitumor agents, and metabolic probes. Its chiral center and amphiphilic nature further enable applications in membrane biology and drug delivery systems .

Scientific Research Applications

Chemistry

In chemistry, ®-1-O-Hexadecyl-3-(p-toluenesulfonyl)-glycerol is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential role in cell membrane structure and function. The hexadecyl group mimics the lipid tails found in biological membranes, making it useful in the study of membrane dynamics and interactions.

Medicine

In medicine, ®-1-O-Hexadecyl-3-(p-toluenesulfonyl)-glycerol is investigated for its potential therapeutic applications. Its ability to interact with lipid membranes suggests it could be used in drug delivery systems or as a component of lipid-based therapies.

Industry

In industrial applications, this compound is used in the formulation of specialty chemicals and materials. Its unique properties make it suitable for use in surfactants, emulsifiers, and other functional materials.

Mechanism of Action

The mechanism of action of ®-1-O-Hexadecyl-3-(p-toluenesulfonyl)-glycerol involves its interaction with lipid membranes. The hexadecyl group integrates into the lipid bilayer, while the p-toluenesulfonyl group can interact with membrane proteins or other components. This dual interaction can affect membrane fluidity, permeability, and protein function, making it a valuable tool in the study of membrane biology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structure is compared below with key analogues from literature:

Key Observations :

- Hexadecyl Chain : Present in both the target compound and Compounds 4/5, this chain confers lipophilicity, enhancing membrane permeability and cellular uptake .

- Position 3 Substituent : The tosyl group in the target compound contrasts with the glucosyl groups in Compounds 4/3. Tosyl’s electron-withdrawing nature increases reactivity (e.g., in nucleophilic substitutions), whereas glucosyl groups contribute to biological activity via carbohydrate-protein interactions .

Comparison with Analogues:

- Compounds 4/5 () : Synthesized via glycosylation of 1-O-hexadecyl-2-O-methyl-sn-glycerol with acetylated glucosyl chloride, followed by deprotection. This contrasts with the target compound’s simpler tosylation step .

- 1,3-Dioxacyclohex-5-yl tosylate () : Tosyl chloride reacts with glycerol formal in pyridine at 0°C, emphasizing the role of temperature in controlling regioselectivity .

Reactivity Notes: The target compound’s tosyl group is more amenable to displacement reactions than the glucosyl groups in Compounds 4/5, making it a versatile intermediate for derivatization.

Biological Activity

(R)-1-O-Hexadecyl-3-(p-toluenesulfonyl)-glycerol is a compound of significant interest in medicinal chemistry, particularly for its potential antitumor activities. This article synthesizes various research findings regarding its biological activity, focusing on its mechanisms of action, efficacy against cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a long-chain hexadecyl group attached to a glycerol backbone, with a p-toluenesulfonyl group that enhances its lipophilicity and stability. The structural formula can be represented as follows:

The biological activity of this compound primarily involves its interaction with cell membranes and subsequent effects on cellular signaling pathways. It is hypothesized that the compound may disrupt lipid bilayers, leading to altered membrane fluidity and permeability, which can trigger apoptotic pathways in cancer cells.

Antitumor Activity

A series of studies have evaluated the antitumor efficacy of this compound against various cancer cell lines. Notably, it has shown potent in vitro activity against breast (JIMT-1, BT-474, MDA-MB-231), pancreatic (MiaPaCa2), and prostate (DU145, PC3) cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| JIMT-1 | 23 | Significant reduction in viability |

| BT-474 | 30 | Moderate sensitivity to treatment |

| MDA-MB-231 | 17.5 | High cytotoxicity observed |

| MiaPaCa2 | 20 | Effective at higher concentrations |

| DU145 | 25 | Notable activity but less than breast cancer |

| PC3 | 17.5 | Most sensitive among tested lines |

The data indicates that the compound exhibits varying degrees of cytotoxicity depending on the cancer type, with breast cancer cells being particularly susceptible.

Case Studies

One significant study demonstrated that the compound could achieve over 80% reduction in viability of the trastuzumab-resistant JIMT1 cell line at a concentration of 30 µM . This underscores its potential as a therapeutic agent for resistant cancer forms .

Another investigation highlighted that while this compound showed promising results in vitro, it was inactive against breast tumor xenografts in vivo. This inactivity was attributed to the hydrolysis of the glycosidic linkage by glycosidases present in the biological environment .

Pharmacokinetics

The pharmacokinetic profile suggests that while the compound is metabolically stable in vitro, its efficacy may be limited by rapid metabolic degradation in vivo. Further research is needed to explore formulations that enhance bioavailability and therapeutic effectiveness.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-1-O-Hexadecyl-3-(p-toluenesulfonyl)-glycerol, and how can regioselectivity be ensured?

- Methodological Answer : The synthesis typically involves etherification and sulfonylation steps. A key strategy is the use of p-toluenesulfonyl chloride to introduce the sulfonate group at the glycerol’s 3-position. For regioselective etherification at the 1-position, protecting groups (e.g., isopropylidene) can be employed to block other hydroxyls. After etherification with hexadecyl bromide, the protecting group is removed under acidic conditions. For example, solketal (a protected glycerol derivative) has been used in analogous syntheses to prevent side reactions . Purification via column chromatography (C-18 columns with water/methanol gradients) ensures high purity .

Q. What analytical techniques are critical for characterizing the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are essential for confirming regiochemistry. For instance, the downfield shift of the sulfonate-bearing carbon (~70 ppm in C NMR) and splitting patterns of glycerol protons (e.g., δ 3.5–4.5 ppm for glycerolipid backbones) are diagnostic .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF validates molecular weight and detects impurities. Lipid analogs with similar backbones (e.g., PG(16:0/20:4)) have been characterized using HRMS with <5 ppm mass accuracy .

- TLC/HPLC : Purity ≥98% can be confirmed via TLC (using phosphomolybdic acid staining) or reverse-phase HPLC with UV detection .

Q. How should researchers handle stability and storage conditions for this compound?

- Methodological Answer :

- Storage : Store at −20°C under inert gas (argon) to prevent oxidation of unsaturated chains or hydrolysis of the sulfonate group. Lyophilization is recommended for long-term storage .

- Stability Testing : Monitor degradation via accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis. Ether lipids with similar structures show <5% degradation under these conditions .

Advanced Research Questions

Q. What computational methods can predict the compound’s interactions with lipid bilayers or enzymes?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use tools like GROMACS to model insertion into lipid bilayers. Parameters for hexadecyl chains can be derived from POPG (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol) simulations, which reveal preferential localization in hydrophobic regions .

- Quantum Mechanics (QM) : Density Functional Theory (DFT) at the B3LYP/6-31G* level predicts electronic properties of the sulfonate group and its hydrogen-bonding potential with catalytic residues (e.g., in phospholipase A2) .

Q. How does the p-toluenesulfonyl group influence the compound’s biological activity in membrane models?

- Methodological Answer :

- Membrane Permeability Assays : Compare with non-sulfonated analogs using fluorescent probes (e.g., calcein leakage from liposomes). The sulfonate group increases hydrophilicity, reducing passive diffusion across bilayers .

- Enzyme Inhibition Studies : Test inhibition of sulfotransferases or phospholipases via kinetic assays (e.g., UV-Vis monitoring of p-nitrophenyl phosphate hydrolysis). The sulfonate group may act as a transition-state mimic .

Q. What strategies resolve contradictions in reported bioactivity data for structurally related ether lipids?

- Methodological Answer :

- Meta-Analysis : Use databases like LMSD (LIPID MAPS) to compare bioactivity across isomers (e.g., sn-1 vs. sn-3 ethers). For example, antitumor activity in glycosylated ether lipids (GAELs) is highly stereospecific .

- Dose-Response Curves : Re-evaluate conflicting cytotoxicity data using standardized protocols (e.g., MTT assays in multiple cell lines). Contradictions often arise from variations in cell membrane composition or assay conditions .

Methodological Notes

- Synthesis Optimization : Replace traditional tosylation reagents with polymer-supported sulfonyl chlorides to simplify purification .

- Advanced NMR : P NMR (if applicable) and 2D NOESY can resolve stereochemical ambiguities in glycerol derivatives .

- Ethical Disposal : Follow OSHA guidelines for sulfonate-containing waste; incinerate at >1000°C to prevent environmental release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.